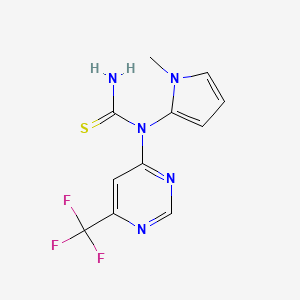
1-(1-Methyl-1H-pyrrol-2-yl)-1-(6-(trifluoromethyl)pyrimidin-4-yl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methyl-1H-pyrrol-2-yl)-1-(6-(trifluoromethyl)pyrimidin-4-yl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1H-pyrrol-2-yl)-1-(6-(trifluoromethyl)pyrimidin-4-yl)thiourea typically involves the reaction of 1-methyl-1H-pyrrole-2-carboxylic acid with 6-(trifluoromethyl)pyrimidin-4-amine in the presence of a thiourea reagent. The reaction is usually carried out under mild conditions, with the use of a suitable solvent such as ethanol or methanol, and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final synthesis. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Methyl-1H-pyrrol-2-yl)-1-(6-(trifluoromethyl)pyrimidin-4-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 1-(1-Methyl-1H-pyrrol-2-yl)-1-(6-(trifluoromethyl)pyrimidin-4-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1-Methyl-1H-pyrrol-2-yl)-1-(4-pyrimidinyl)thiourea: Similar structure but lacks the trifluoromethyl group.
1-(1-Methyl-1H-pyrrol-2-yl)-1-(6-chloropyrimidin-4-yl)thiourea: Contains a chlorine atom instead of the trifluoromethyl group.
Uniqueness
1-(1-Methyl-1H-pyrrol-2-yl)-1-(6-(trifluoromethyl)pyrimidin-4-yl)thiourea is unique due to the presence of the trifluoromethyl group, which can enhance its chemical stability, lipophilicity, and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C11H10F3N5S |
|---|---|
Molekulargewicht |
301.29 g/mol |
IUPAC-Name |
1-(1-methylpyrrol-2-yl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]thiourea |
InChI |
InChI=1S/C11H10F3N5S/c1-18-4-2-3-9(18)19(10(15)20)8-5-7(11(12,13)14)16-6-17-8/h2-6H,1H3,(H2,15,20) |
InChI-Schlüssel |
AOZFWMJJGONHNL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC=C1N(C2=NC=NC(=C2)C(F)(F)F)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



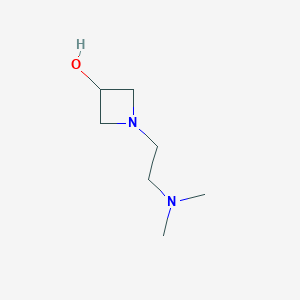

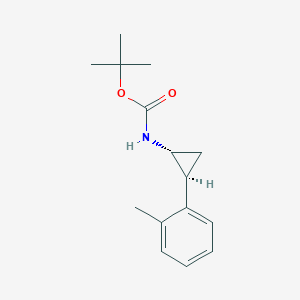
![2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B13347664.png)
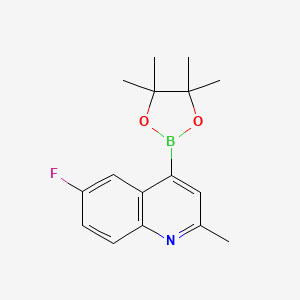
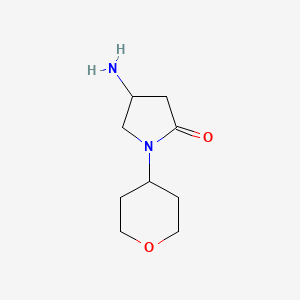
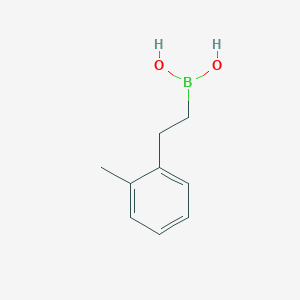
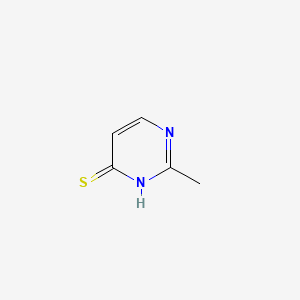
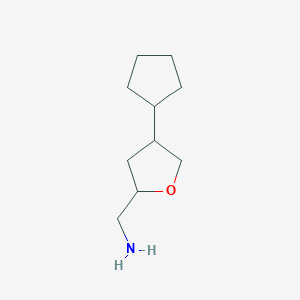
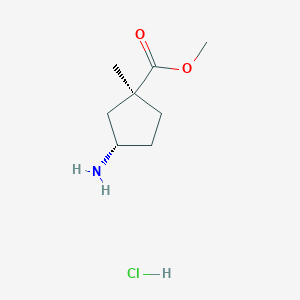

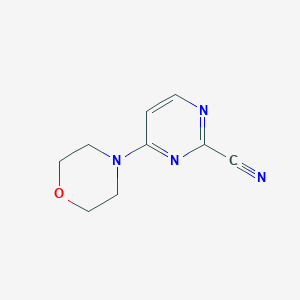
![(2-Isopropyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl)methanamine](/img/structure/B13347725.png)
